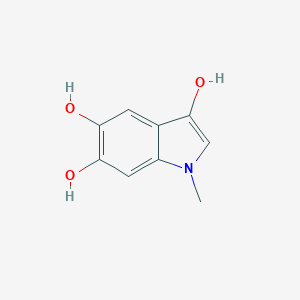

1-Methyl-1H-indole-3,5,6-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-1-methyl-2H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,11-12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBSLWYVVQVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)C2=CC(=C(C=C21)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214406 | |

| Record name | Adrenolutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-75-1 | |

| Record name | Adrenolutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adrenolutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1-Methyl-1H-indole-3,5,6-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-indole-3,5,6-triol, a compound of interest for its potential biological activities, including antioxidant properties. This document details the prevalent synthetic methodologies, spectroscopic and spectrometric characterization techniques, and discusses its role within the broader context of catecholamine metabolism. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known by its common name adrenolutin, is an indole derivative with the chemical formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is an oxidation product of epinephrine (adrenaline) and is of significant interest due to its structural features and potential biological activities. The presence of hydroxyl groups on the indole ring suggests potential antioxidant properties and the capacity to interact with biological systems. This guide will provide a detailed exploration of its synthesis and characterization.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from L-epinephrine (adrenaline). The first step is the oxidation of epinephrine to form the intermediate, adrenochrome. This is followed by the isomerization of adrenochrome to the more stable this compound.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

While several variations exist, a general and effective protocol for the synthesis of this compound is adapted from the work of Hegedus and Altschule.

Step 1: Oxidation of L-Epinephrine to Adrenochrome

-

Materials: L-Epinephrine, Silver(I) oxide (Ag₂O) or other suitable oxidizing agents, Methanol.

-

Procedure:

-

Dissolve L-Epinephrine in methanol.

-

Add a suitable oxidizing agent, such as freshly prepared silver(I) oxide, to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the color change to a deep red, indicative of adrenochrome formation.

-

Upon completion, the solid silver salts are removed by filtration.

-

Step 2: Isomerization of Adrenochrome to this compound

-

Materials: Adrenochrome solution from Step 1, Acidic buffer or dilute acid.

-

Procedure:

-

Take the filtrate containing adrenochrome from the previous step.

-

Adjust the pH of the solution to be slightly acidic.

-

The isomerization occurs spontaneously under these conditions, leading to the precipitation of bright yellow crystals of this compound monohydrate.

-

The crystals are collected by filtration, washed with cold, nitrogen-saturated distilled water, and dried under vacuum.

-

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and spectrometric techniques.

Characterization Workflow

The typical workflow for the characterization of the synthesized compound is as follows:

Spectroscopic and Spectrometric Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons, aromatic protons on the indole ring, and hydroxyl protons. |

| ¹³C NMR | Resonances for the N-methyl carbon, aromatic carbons, and carbons bearing hydroxyl groups. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 179. Fragmentation pattern may show losses of hydroxyl groups and other characteristic fragments of the indole core. |

| Infrared (IR) | Broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. Peaks corresponding to C-H aromatic and N-CH₃ stretching. |

| UV-Vis | Characteristic absorption maxima for the indole chromophore. |

| HPLC | A single major peak indicating the purity of the compound. |

Biological Activity and Signaling Pathways

This compound is recognized for its antioxidant properties, which are largely attributed to the hydroxyl groups on the indole ring. As a metabolite of epinephrine, its biological role is intrinsically linked to the catecholamine signaling pathway and the management of oxidative stress.

Antioxidant Mechanism

The antioxidant activity of this compound is believed to involve the scavenging of reactive oxygen species (ROS). The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating cellular damage.

Role in Catecholamine Metabolism

The formation of this compound is a part of the metabolic cascade of catecholamines. This pathway is crucial for both the termination of the hormonal signal and the detoxification of potentially harmful oxidation products.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided methodologies and characterization data serve as a valuable resource for researchers engaged in the study of this intriguing indole derivative. Further investigation into its pharmacological properties and potential therapeutic applications is warranted.

In-Depth Technical Guide to 1-Methyl-1H-indole-3,5,6-triol (Adrenolutin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-3,5,6-triol, also known by its synonym Adrenolutin, is a chemical compound with the CAS number 642-75-1 . It is a cyclized derivative of epinephrine (adrenaline) and is formed through an oxidation process. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound, with a focus on data pertinent to research and development.

Chemical and Physical Properties

This compound is an indole derivative characterized by the presence of three hydroxyl groups and a methyl group attached to the indole core. While extensive experimental data on its physical properties is limited in publicly available literature, the following information has been compiled from various sources. The presence of the methyl group at the 1-position is suggested to enhance its solubility and reactivity.[1] The compound is also noted for its intensely yellow-green fluorescence in alkaline solutions, a characteristic that has been utilized in the estimation of catecholamines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 642-75-1 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole, N-Methyl-3,5,6-trihydroxyindole | [2] |

| Appearance | Described as colorless | Wikipedia |

| Solubility | Reported to have unsatisfactory water solubility, which can be improved by complexation. | ResearchGate |

Synthesis and Experimental Protocols

This compound is an oxidation product of epinephrine. The formation of the related compound, adrenochrome, from adrenaline is well-documented and typically involves oxidation with agents like silver oxide. Adrenolutin can be formed from the rearrangement of adrenochrome in the presence of an alkali.

General Synthesis Pathway from Epinephrine

The synthesis of this compound originates from the oxidation of epinephrine. This process first yields adrenochrome, which then undergoes a rearrangement to form the more stable adrenolutin.

Caption: General synthesis pathway of this compound from epinephrine.

Experimental Protocol: Formation of Adrenolutin from Adrenochrome

While a specific, detailed protocol for the synthesis of pure this compound is not extensively described in recent literature, historical methods indicate its formation from adrenochrome. The following is a generalized procedure based on available information:

-

Preparation of Adrenochrome Solution: Adrenochrome can be synthesized by the oxidation of epinephrine. A common method involves the use of silver oxide as the oxidizing agent in an aqueous solution.

-

Alkaline Rearrangement: The resulting adrenochrome solution is then treated with an alkali (e.g., sodium hydroxide solution). This induces the rearrangement of the adrenochrome molecule to form adrenolutin.

-

Monitoring: The progress of the reaction can be monitored by observing the characteristic yellow-green fluorescence of adrenolutin under UV light.

-

Isolation and Purification: Due to its reported instability and unsatisfactory water solubility, isolation and purification of adrenolutin can be challenging. Techniques such as chromatography may be employed, though specific conditions are not well-documented.

Note: Researchers should exercise caution as indole compounds can be sensitive to light and air.

Biological Activity and Signaling Pathways

The biological effects of this compound have been a subject of interest, particularly in historical psychiatric research. However, many of the early findings have been questioned in later studies. More recent research has begun to explore its effects in other biological contexts.

Historical Context: Psychotomimetic Research

In the mid-20th century, Adrenolutin, along with adrenochrome, was investigated as a potential endogenous psychotomimetic agent that might play a role in the etiology of schizophrenia. Some studies from that era reported that it could induce psychological changes in humans. However, the purity of the compounds used in these early studies was often questionable, and subsequent research with purified substances failed to replicate these findings.

Effects on Cardiovascular System

A more recent area of investigation involves the impact of epinephrine metabolites on the cardiovascular system. One study explored the effect of this compound, along with adrenaline and adrenochrome, on the expression and function of connexin 40 (Cx40) and connexin 43 (Cx43) in a rat aortic cell line. These gap junction proteins are crucial for intercellular communication in cardiovascular tissues. The study suggests a potential role of these compounds in the vascular toxicity associated with high levels of catecholamines.

Caption: Proposed interaction of this compound with connexin proteins.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

This compound (Adrenolutin) is a fluorescent metabolite of epinephrine with a history of investigation into its biological activities. While there is a foundational understanding of its chemical nature and origin, there is a notable lack of comprehensive, modern, and quantitative data regarding its physicochemical properties, a standardized and detailed synthesis protocol, and its precise mechanisms of action in biological systems. The potential link to cardiovascular effects via modulation of connexin proteins presents a contemporary avenue for research. Further investigation is warranted to fully elucidate the properties and biological significance of this intriguing indole derivative.

References

An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-indole-3,5,6-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-3,5,6-triol, also known by its common synonym Adrenolutin, is an indoleamine metabolite of epinephrine (adrenaline). Historically, it garnered attention for its potential psychotomimetic properties, with early research exploring its role in the etiology of schizophrenia. While this hypothesis has largely been superseded, the structural features of this compound, particularly its hydroxylated indole ring, suggest a potential for a range of biological activities, including antioxidant and redox-modulating effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for assessing these activities, and a summary of the available data. It is important to note that while the compound has been the subject of historical research, extensive quantitative data on its biological activities are limited in publicly accessible literature.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole |

| CAS Number | 642-75-1 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Reported as colorless and exhibiting intense yellow-green fluorescence.[1] |

| Stability | Chemically unstable, though noted to be more stable than its precursor, adrenochrome.[1] |

Biosynthesis and Metabolism

This compound is not a primary signaling molecule but rather an oxidation product of epinephrine. The biotransformation pathway involves the cyclization of epinephrine to form adrenochrome, which is then rearranged to this compound. This process can occur both in vivo and in vitro.

Biological Activities

Neurological and Psychotomimetic Effects

The majority of early research on this compound focused on its effects on the central nervous system. Studies in the 1950s and 1960s reported that administration of what was presumed to be Adrenolutin could induce psychological changes in humans, including thought disorders and altered perception.[1] These effects were compared to those of mescaline and were central to the "adrenochrome hypothesis" of schizophrenia. However, the purity of the compounds used in these early studies has been questioned, and subsequent research with purified material failed to consistently reproduce these findings.[1]

Antioxidant Potential

The chemical structure of this compound, featuring a trihydroxylated indole core, suggests a strong potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for this compound is scarce, its structural similarity to other known antioxidant indoles supports this hypothesized activity.

Cardiovascular Effects

Recent research has begun to explore the impact of epinephrine metabolites on the cardiovascular system. One study investigated the effect of this compound, along with adrenalin and adrenochrome, on connexin proteins in the vasculature. While the full text of this specific study is not widely available, it points to a potential role of this metabolite in modulating cardiovascular cell communication.

Quantitative Data

A thorough review of the available scientific literature reveals a significant lack of quantitative data regarding the biological activity of this compound. Key metrics such as IC₅₀ or EC₅₀ values for enzyme inhibition, receptor binding affinities, and specific antioxidant capacity are not well-documented. The historical focus on qualitative psychological effects and the compound's instability may have contributed to this data gap.

Experimental Protocols

Given the limited number of studies that provide detailed methodologies for this compound, the following are representative protocols for assessing the biological activities suggested by its structure and historical context.

In Vitro Antioxidant Activity Assays

The following diagram outlines a general workflow for assessing the antioxidant potential of a compound like this compound.

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

-

Method:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Create a series of dilutions of the stock solution.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

5.1.2. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Method:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the FRAP reagent to each well and incubate at 37°C.

-

Measure the absorbance at approximately 593 nm after a set time.

-

Use a standard curve of known Fe²⁺ concentrations to determine the FRAP value of the test compound.

-

Receptor Binding Assays (Hypothetical)

Given its origin from epinephrine, it is plausible that this compound could interact with adrenergic receptors. A radioligand binding assay would be a suitable method to investigate this.

-

Principle: This technique measures the affinity of a ligand (in this case, this compound) for a receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.

-

Method:

-

Prepare cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁ receptors or [³H]dihydroalprenolol for β receptors).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

After incubation, separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

-

Determine the IC₅₀ of this compound and calculate its binding affinity (Ki).

-

Signaling Pathways (Hypothetical)

Based on its potential interaction with adrenergic receptors, this compound could modulate downstream signaling pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as an adrenergic receptor.

Conclusion and Future Directions

This compound is a fascinating but understudied metabolite of epinephrine. While early research into its psychotomimetic effects was inconclusive, its chemical structure strongly suggests potential as an antioxidant and modulator of various biological pathways, possibly including those regulated by adrenergic receptors. The significant gap in quantitative data presents a clear opportunity for future research. A systematic evaluation of its antioxidant capacity, receptor binding profile, and effects on cardiovascular and neuronal cell models would be invaluable in elucidating the true biological significance of this endogenous compound. Such studies would benefit from modern analytical techniques to ensure compound purity and stability, addressing the limitations of earlier research.

References

In-Depth Technical Guide: 1-Methyl-1H-indole-3,5,6-triol as an Adrenaline Oxidation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indole-3,5,6-triol, also known as adrenolutin, an oxidation product of adrenaline (epinephrine). The document details the chemical formation of adrenolutin from adrenaline via the intermediate adrenochrome, outlining the reaction mechanisms and influencing factors. Detailed experimental protocols for the synthesis and analysis of these compounds are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the relevant biological signaling pathway of adrenaline and the chemical workflow for adrenolutin formation using Graphviz diagrams, offering a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Adrenaline, a crucial hormone and neurotransmitter, undergoes oxidation to form a series of bioactive and colored compounds. Among these, this compound (adrenolutin) is a fluorescent indole derivative formed through the rearrangement of its precursor, adrenochrome.[1] Historically, adrenochrome and adrenolutin were investigated for their potential psychotomimetic effects and a hypothesized role in the etiology of schizophrenia, a theory that remains controversial and is not widely accepted by the scientific community.[1][2] This guide focuses on the chemical and biological aspects of adrenolutin formation, providing a technical resource for its study.

Chemical Formation of this compound from Adrenaline

The formation of this compound from adrenaline is a two-step process involving an initial oxidation to adrenochrome, followed by an isomerization to adrenolutin.

Step 1: Oxidation of Adrenaline to Adrenochrome

Adrenaline is oxidized to the corresponding o-quinone, which then rapidly undergoes an intramolecular cyclization to form leucoadrenochrome. Further oxidation of leucoadrenochrome yields the deep violet compound, adrenochrome.[3] This oxidation can be initiated by various oxidizing agents, including silver oxide (Ag₂O), or can occur through autoxidation.[2]

Step 2: Isomerization of Adrenochrome to this compound (Adrenolutin)

Adrenochrome, in turn, can undergo a rearrangement to form the more stable, fluorescent compound, this compound (adrenolutin).[4] This isomerization is influenced by several factors, including pH and the presence of metal ions.

Factors Influencing the Formation of this compound

The yield and rate of adrenolutin formation are significantly dependent on the reaction conditions.

-

pH: The rearrangement of adrenochrome to adrenolutin is favored at physiological pH values.[5]

-

Oxygen: In the presence of air, adrenolutin can be further oxidized.[5] Under oxygen-depleted conditions, the formation of adrenolutin from adrenochrome is observed, with a reported yield of approximately 10%.[5]

-

Metal Ions: Certain metal ions can catalyze the rearrangement of adrenochrome. Divalent cations such as Cu²⁺, Zn²⁺, and Co²⁺ have been shown to significantly promote the formation of adrenolutin.[5]

Experimental Protocols

Synthesis of Adrenochrome from Adrenaline

This protocol describes a general method for the oxidation of adrenaline to adrenochrome.

Materials:

-

Adrenaline (Epinephrine)

-

Silver oxide (Ag₂O) or other suitable oxidizing agent

-

Methanol

-

Water

-

Filter paper

Procedure:

-

Dissolve adrenaline in a minimal amount of methanol.

-

Prepare a suspension of silver oxide in water.

-

Slowly add the silver oxide suspension to the adrenaline solution while stirring vigorously.

-

Continue stirring at room temperature and monitor the reaction progress by observing the color change to a deep violet, indicative of adrenochrome formation.

-

Once the reaction is complete, filter the mixture to remove the silver oxide and other solid byproducts.

-

The resulting solution contains adrenochrome and can be used for the subsequent synthesis of adrenolutin or for analytical purposes.

Conversion of Adrenochrome to this compound (Adrenolutin)

This protocol outlines the isomerization of adrenochrome to adrenolutin.

Materials:

-

Adrenochrome solution (from section 3.1)

-

Phosphate buffer (pH 7.4)

-

Nitrogen or Argon gas

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Place the adrenochrome solution in a reaction vessel.

-

Add phosphate buffer (pH 7.4) to the solution.

-

To minimize further oxidation of adrenolutin, purge the reaction vessel with an inert gas (nitrogen or argon).

-

Stir the reaction mixture at room temperature.

-

Monitor the formation of adrenolutin over time using analytical techniques such as HPLC with fluorescence detection.

Analytical Methodology: HPLC Analysis of Adrenaline Oxidation Products

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of adrenaline and its oxidation products.

Instrumentation:

-

HPLC system equipped with a UV-Vis or fluorescence detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile). The exact composition may need to be optimized depending on the specific column and instrument used.

Procedure:

-

Prepare standard solutions of adrenaline, adrenochrome, and adrenolutin of known concentrations.

-

Inject the standards into the HPLC system to determine their retention times and to generate calibration curves.

-

Prepare the reaction mixture sample by appropriate dilution and filtration.

-

Inject the sample into the HPLC system.

-

Identify and quantify the components in the sample by comparing their retention times and peak areas to those of the standards.

Quantitative Data

The following table summarizes key quantitative data related to the formation of this compound.

| Parameter | Value | Conditions | Reference |

| Adrenolutin Yield | ~10% | Rearrangement of adrenochrome in an oxygen-depleted atmosphere. | [5] |

| Other Products | ~50% Adrenochrome dimer, ~10% 5,6-dihydroxy-1-methylindole (DHMI) | Rearrangement of adrenochrome in an oxygen-depleted atmosphere. | [5] |

Signaling Pathways and Experimental Workflows

Adrenaline Signaling Pathway

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified adrenaline signaling cascade.

Caption: Simplified adrenaline signaling pathway via a G-protein coupled receptor.

Experimental Workflow for Adrenolutin Formation and Analysis

The following diagram outlines the key steps in the experimental process of generating and analyzing this compound from adrenaline.

Caption: Experimental workflow for the formation and analysis of adrenolutin.

Conclusion

This technical guide has provided a detailed examination of this compound as an oxidation product of adrenaline. The formation pathway, influencing factors, and experimental protocols for its synthesis and analysis have been presented. While the biological significance of adrenolutin remains a subject of historical interest primarily, the chemical transformations involved in its formation from adrenaline are well-documented. The provided information, tables, and diagrams serve as a valuable resource for researchers investigating catecholamine metabolism and the chemistry of indole compounds. Further research is warranted to explore any potential, as-yet-undiscovered biological roles of this adrenaline metabolite.

References

- 1. Adrenolutin - Wikipedia [en.wikipedia.org]

- 2. Adrenochrome - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of adrenaline and its derivatives by S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole-3,5,6-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-3,5,6-triol, also known by its synonym Adrenolutin, is a metabolite of epinephrine (adrenaline). It is formed through the oxidation of adrenaline to adrenochrome, which then undergoes isomerization to yield this compound. This compound, featuring a substituted indole core, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antioxidant properties. However, its inherent instability presents a significant challenge for its study and potential therapeutic application. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of this compound, including its degradation pathways, factors influencing its stability, and relevant experimental protocols.

Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any stability investigation.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole |

| Appearance | Reported as a solid |

Degradation Pathways

The primary known degradation pathway of this compound originates from its precursor, adrenaline. The process is initiated by the oxidation of adrenaline, a reaction that can be influenced by various factors, including pH and the presence of metal ions.

The initial oxidation of adrenaline forms adrenochrome, a highly unstable intermediate. Adrenochrome can then undergo a pH-dependent isomerization to form the more stable, yet still labile, this compound. Further degradation of this compound is thought to involve oxidation and subsequent polymerization, leading to the formation of melanin-like pigments. The exact structure and composition of these polymeric degradation products are not well-characterized in the public domain.

Factors Influencing Stability

The stability of this compound is significantly impacted by several environmental factors.

-

Oxidizing Agents: As a hydroxylated indole derivative, this compound is susceptible to oxidation. The presence of oxidizing agents, including atmospheric oxygen, can promote its degradation and subsequent polymerization.

-

Metal Ions: Metal ions can catalyze the oxidation of adrenaline and may also play a role in the degradation of this compound. Therefore, the presence of trace metals in solutions or formulations could significantly impact its stability.

-

Light: Indole derivatives are often sensitive to light. Photodegradation is a potential degradation pathway for this compound, although specific studies quantifying this effect are lacking.

-

Temperature: Elevated temperatures are generally expected to increase the rate of chemical degradation reactions. Thermal stability studies are crucial to determine appropriate storage conditions.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for this compound, the following experimental protocols are proposed based on general principles of pharmaceutical stability testing and methodologies applied to similar compounds.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Subject both the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to light under conditions specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Proposed HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-300 nm) |

| Temperature | Ambient or controlled at 25°C |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Data Presentation

Currently, there is a paucity of publicly available quantitative stability data for this compound. The following table is a template for how such data should be structured once generated from stability studies.

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Products (Retention Time) |

| 0.1 M HCl | 24 h | 60°C | Data to be generated | Data to be generated |

| 0.1 M NaOH | 24 h | 60°C | Data to be generated | Data to be generated |

| 3% H₂O₂ | 24 h | Room Temp. | Data to be generated | Data to be generated |

| Heat (Solid) | 48 h | 80°C | Data to be generated | Data to be generated |

| Heat (Solution) | 48 h | 80°C | Data to be generated | Data to be generated |

| Light | 1.2M lux hrs | Ambient | Data to be generated | Data to be generated |

Conclusion and Future Directions

This compound is a molecule of interest with potential biological activities, but its inherent instability is a major hurdle for further development. The primary degradation pathway involves oxidation and polymerization, influenced by factors such as pH, light, and the presence of metal ions. This guide has outlined the current understanding and proposed experimental protocols for a thorough investigation of its stability profile.

Future research should focus on:

-

Conducting comprehensive forced degradation studies to identify and characterize all significant degradation products using techniques like LC-MS/MS and NMR.

-

Determining the degradation kinetics under various pH, temperature, and light conditions to establish a quantitative stability profile.

-

Investigating the impact of formulation excipients on the stability of this compound to develop stable dosage forms.

A thorough understanding of the stability and degradation of this compound is paramount for any future research or development involving this compound. The methodologies and frameworks presented in this guide provide a solid foundation for such investigations.

An In-Depth Technical Guide to 1-Methyl-1H-indole-3,5,6-triol (Adrenolutin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-3,5,6-triol, more commonly known as Adrenolutin, is a metabolite of epinephrine (adrenaline). It belongs to the family of aminochromes, which are oxidation products of catecholamines. Historically, Adrenolutin, alongside its precursor adrenochrome, was the subject of significant interest in psychiatric research, particularly in the mid-20th century, for its potential role in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and reported biological effects.

Chemical and Physical Properties

This compound is an indole derivative with a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol . While detailed modern analysis is limited in publicly accessible literature, historical accounts describe it as being more stable than adrenochrome.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole, N-Methyl-3,5,6-trihydroxyindole |

| CAS Number | 642-75-1 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

Table 2: Spectroscopic Data for Related Indole Compounds

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Mass Spectrometry (Ionization Mode) |

| 1-Methylindole | δ 7.55 (d, J=7.8 Hz, 1H), 7.20-7.10 (m, 2H), 7.05 (d, J=7.8 Hz, 1H), 6.45 (d, J=3.1 Hz, 1H), 3.75 (s, 3H) (CDCl₃, 400 MHz) | δ 136.9, 128.8, 128.7, 121.3, 120.8, 119.2, 109.2, 101.0, 32.8 (CDCl₃, 100 MHz) | m/z 131 (M⁺) (EI)[1][2] |

| 5-Bromo-3-methyl-1H-indole | δ 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) (CDCl₃, 500 MHz) | δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 (CDCl₃, 125 MHz) | Not Specified[3] |

| Methyl 3-methyl-1H-indole-5-carboxylate | δ 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, J = 3.9 Hz, 3H), 2.38 (d, J = 0.8 Hz, 3H) (CDCl₃, 500 MHz) | Not Specified | Not Specified[3] |

Synthesis and Stability

Workflow for the conceptual synthesis of Adrenolutin from Adrenaline:

Adrenolutin is reported to be unstable in solution, which has posed challenges for its isolation and characterization. Quantitative data on its stability under various conditions (e.g., pH, temperature, solvent) are not available in recent literature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Adrenolutin Detection

A method for the measurement of adrenolutin in plasma has been described using reverse-phase HPLC.[4]

-

Sample Preparation: Plasma proteins are precipitated with perchloric acid.

-

Chromatography: Ion-pairing chromatography is employed.

-

Mobile Phase: Simple acids are used in the mobile phase.

-

Detection: The method allows for the separation and quantification of plasma adrenolutin in the micromolar range.[4]

-

Confirmation of Adrenolutin Peak: The identity of the adrenolutin peak can be confirmed by its retention time, co-injection with an adrenolutin standard, and by detecting the appearance of radiolabeled adrenolutin after the administration of radiolabeled norepinephrine.[4]

Experimental workflow for HPLC analysis of Adrenolutin in plasma:

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized by modern pharmacological standards. The majority of the available information is historical and qualitative, stemming from research in the 1950s and 1960s.

The Adrenochrome Hypothesis and Psychotomimetic Effects

The "adrenochrome hypothesis," proposed by Humphry Osmond and Abram Hoffer, suggested that schizophrenia could be caused by the abnormal metabolism of adrenaline, leading to the production of endogenous psychotomimetic substances like adrenochrome and adrenolutin.[5][6][7]

Table 3: Reported Psychotomimetic Effects of Adrenolutin in Humans (Hoffer & Osmond)

| Symptom Category | Reported Observations |

| Perceptual Changes | Fewer perceptual changes reported compared to adrenochrome. |

| Thought Disorder | Described as producing thought disorder. |

| Affective Changes | Reported to cause affective disharmony. |

| Duration of Effects | Effects were reported to have a longer duration than those of adrenochrome. |

Note: These findings are historical and have been subject to criticism regarding methodology and the purity of the compounds used. Subsequent research has not consistently replicated these effects.

Potential Interaction with Signaling Pathways

As a derivative of epinephrine, it is plausible that this compound could interact with adrenergic signaling pathways. However, there is a lack of direct evidence from modern studies to confirm this. The primary signaling pathway for epinephrine involves G-protein coupled receptors (GPCRs), leading to the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.

Hypothesized Epinephrine Signaling Pathway:

References

- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. The Effects of Adrenochrome and Adrenolutin on the Behavior of Animals and the Psychology of Man : Abram Hoffer : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. grahamfrench247.com [grahamfrench247.com]

- 6. The Adrenochrome Hypothesis and Psychiatry - A. Hoffer, M.D. Ph.D. and H. Osmond, M.D. [orthomolecular.org]

- 7. files.core.ac.uk [files.core.ac.uk]

1-Methyl-1H-indole-3,5,6-triol: A Technical Review of a Controversial Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin, is an indole derivative formed from the oxidation and rearrangement of adrenaline (epinephrine). Historically, it was investigated alongside its precursor, adrenochrome, as a potential endogenous psychotomimetic agent under the "adrenochrome hypothesis" of schizophrenia. This hypothesis, prominent from the 1950s to the 1970s, suggested that these compounds could induce psychological effects resembling schizophrenia. However, subsequent research with purified compounds failed to replicate these findings, and the theory has been largely dismissed by the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, historical context, and the limited available data on its biological effects. While the compound is of interest from a chemical and historical perspective, there is currently no substantiated evidence to support any therapeutic applications.

Introduction

This compound (Adrenolutin) is a metabolite of adrenaline, belonging to the indole family of heterocyclic compounds.[1] Its structure, featuring three hydroxyl groups, suggests potential for antioxidant activity.[1] The primary interest in this molecule arose from the now-discredited "adrenochrome hypothesis," which posited that the abnormal metabolism of adrenaline could produce endogenous psychotomimetic substances contributing to schizophrenia.[2][3] Adrenolutin was studied as a more stable, yet purportedly active, derivative of adrenochrome.[3] This guide will synthesize the available information on this compound, presenting its chemical characteristics, the historical research into its psychoactive properties, and the notable absence of modern therapeutic validation.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₉H₉NO₃.[1] It is characterized by a bicyclic structure composed of a fused benzene and pyrrole ring, with hydroxyl groups at the 3, 5, and 6 positions and a methyl group at the 1-position of the indole ring.[1] The presence of multiple hydroxyl groups suggests its potential as a phenolic compound.[1]

| Property | Value | Reference |

| IUPAC Name | 1-methylindole-3,5,6-triol | [3] |

| Synonyms | Adrenolutin, 3,5,6-Trihydroxy-1-methylindole | [1][3] |

| CAS Number | 642-75-1 | [3] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molar Mass | 179.17 g/mol | [3] |

| Appearance | Described as colorless, with intense yellow-green fluorescence | [3] |

Metabolic Pathway: From Adrenaline to Adrenolutin

This compound is not synthesized directly but arises from the oxidation and subsequent rearrangement of adrenaline. The initial step is the oxidation of adrenaline to the highly unstable quinone, adrenochrome. Adrenochrome can then undergo rearrangement to form the more stable this compound (Adrenolutin).

Caption: Metabolic pathway from adrenaline to this compound.

Historical Research and Reported Biological Effects

The bulk of research on this compound dates back to the mid-20th century. These early studies, primarily conducted by Hoffer and Osmond, reported that the compound could induce psychological changes in humans at oral doses of 25 to 50 mg.[3] The reported effects were said to be similar to those of adrenochrome but with fewer perceptual disturbances and a longer duration.[3] It is crucial to note that the purity of the compounds used in these studies has been questioned, and subsequent research with purified materials failed to reproduce the initial findings.[3]

| Reported Effect | Description | Dose (in humans) | Reference |

| Thought Disorder | Decreased ability for abstraction and difficulty with problem-solving. | 25-50 mg (oral) | [3] |

| Affective Changes | Decreased anxiety and affective disharmony. | 25-50 mg (oral) | [3] |

| Reduced Insight | Subjects reportedly had limited insight into the psychological changes they were experiencing. | 25-50 mg (oral) | [3] |

| Potentiation | Was said to potentiate the effects of LSD. | Not specified | [3] |

Experimental Protocols

Detailed, modern experimental protocols for the therapeutic application of this compound are non-existent in peer-reviewed literature. The following is a generalized, hypothetical protocol for the synthesis of adrenochrome, the precursor to Adrenolutin, based on historical descriptions of adrenaline oxidation. This is for illustrative purposes only and should not be considered a validated or recommended procedure.

Hypothetical Synthesis of Adrenochrome (Precursor)

-

Dissolution of Adrenaline: Dissolve adrenaline in a suitable acidic aqueous solution to enhance stability.

-

Oxidation: Introduce an oxidizing agent, such as silver oxide (Ag₂O), to the adrenaline solution. The reaction should be carried out in a controlled environment, monitoring for the characteristic pink to red color change indicating the formation of adrenochrome.

-

Monitoring: The progress of the reaction can be monitored spectrophotometrically by observing the appearance of the adrenochrome absorption maxima.

-

Isolation (Hypothetical): Due to its instability, adrenochrome is typically used in solution. Further purification would require advanced chromatographic techniques under inert atmosphere.

-

Conversion to Adrenolutin: Adrenochrome in solution will naturally rearrange to the more stable this compound, a process that can be monitored by the loss of color and the appearance of its characteristic fluorescence.

References

Limited Research Available on 1-Methyl-1H-indole-3,5,6-triol in Neurochemistry

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific role of 1-Methyl-1H-indole-3,5,6-triol in neurochemistry. This scarcity of data prevents the creation of an in-depth technical guide as requested.

The compound, identified by its CAS number 642-75-1, is a derivative of the indole family, featuring a bicyclic structure with a fused benzene and pyrrole ring.[1] It is characterized by three hydroxyl (-OH) groups at the 3, 5, and 6 positions and a methyl group at the 1-position, which may enhance its solubility and reactivity.[1] One of its synonyms is Adrenolutin.[2] While it is available for purchase from chemical suppliers for research purposes, and its basic chemical properties are documented, detailed studies on its specific biological and neurochemical activities are not readily found in the public domain.[3][4][5][6]

The indole structure is a core component of many neuroactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[7] The presence of hydroxyl groups suggests potential antioxidant properties and the capacity for interactions with biological systems.[1] However, without specific studies, any discussion of its role in neurochemistry would be purely speculative.

Research on related indole compounds often focuses on their synthesis and potential therapeutic applications, such as antimicrobial or anticancer agents.[8][9] For instance, various methoxy-activated indoles have been synthesized and studied for their diverse biological activities.[10] Additionally, the process of methylation is known to be crucial for various neurological functions, including neurotransmitter production and detoxification.[11] The metabolism of tryptophan, the precursor to serotonin, involves the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in the comorbidity of pain and depression.[12]

While the fundamental structure of this compound suggests it could potentially interact with neurological pathways, the absence of empirical data makes it impossible to provide a detailed technical guide on its specific mechanisms of action, signaling pathways, or experimental protocols. Further research and publication in peer-reviewed journals are necessary to elucidate the neurochemical profile of this particular molecule.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C9H9NO3 | CID 10197941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS No- 642-75-1 | Simson Pharma Limited [simsonpharma.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Melatonin - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. soc.chim.it [soc.chim.it]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Methyl-1H-indole-3,5,6-triol: A Predictive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-indole-3,5,6-triol is a complex indole derivative. The precise characterization of such molecules is fundamental for research and development, particularly in fields like medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the exact molecular structure and purity of newly synthesized compounds. To date, specific experimental spectroscopic data for this compound is not available in published literature. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from structurally related analogues, including 5,6-dihydroxyindoles and N-methylated indoles.[1][2][3][4] Furthermore, it outlines detailed, standard experimental protocols for acquiring such data.

Data Presentation: Predicted Spectroscopic Values

The following tables summarize the predicted quantitative data for this compound. These values are estimations derived from the analysis of similar compounds and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | 7.0 - 7.2 | s | - | The chemical shift is influenced by the electron-donating hydroxyl group at C3. |

| H4 | 6.7 - 6.9 | s | - | Aromatic proton adjacent to two hydroxyl groups. |

| H7 | 6.5 - 6.7 | s | - | Aromatic proton adjacent to the pyrrole ring fusion. |

| N-CH₃ | 3.7 - 3.9 | s | - | Typical range for an N-methyl group on an indole ring.[5][6] |

| 3-OH | 8.5 - 9.5 | br s | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |

| 5-OH | 8.8 - 9.8 | br s | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |

| 6-OH | 8.8 - 9.8 | br s | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 120 - 125 | Influenced by adjacent C3-OH. |

| C3 | 135 - 140 | Carbon bearing a hydroxyl group. |

| C3a | 125 - 130 | Bridgehead carbon. |

| C4 | 100 - 105 | Shielded by adjacent hydroxyl groups. |

| C5 | 145 - 150 | Aromatic carbon attached to a hydroxyl group. |

| C6 | 145 - 150 | Aromatic carbon attached to a hydroxyl group. |

| C7 | 105 - 110 | Shielded by the adjacent hydroxyl group and pyrrole ring. |

| C7a | 130 - 135 | Bridgehead carbon. |

| N-CH₃ | 30 - 35 | Typical range for an N-methyl indole carbon.[3] |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic OH (H-bonded)[7][8] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (N-CH₃)[9] |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1480 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine (Tertiary) |

| 1280 - 1180 | Strong | C-O Stretch | Phenol[10] |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data (Mode: Positive Ion)

| m/z (Da) | Ion Assignment | Notes |

| 192.06 | [M+H]⁺ | Predicted molecular ion (C₉H₉NO₃ + H⁺). |

| 174.05 | [M+H - H₂O]⁺ | Loss of a water molecule from a hydroxyl group.[11][12] |

| 164.06 | [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols. |

| 146.05 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide. |

| 131.05 | [M+H - CO - CH₃]⁺ | Loss of the methyl group following CO loss.[13] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl protons.[2] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Data Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) or internal tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Data Processing: Apply an exponential line broadening of 1-2 Hz. Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[2] Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%).

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation for positive ion mode.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[14][15]

-

Acquisition (Positive Ion Mode):

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Set to a temperature of 200-300 °C.

-

-

Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and potential fragments. For structural confirmation, perform tandem MS (MS/MS) by selecting the predicted molecular ion ([M+H]⁺ at m/z 192.1) as the precursor ion and applying collision-induced dissociation (CID) to generate a fragmentation spectrum.[16]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for spectroscopic characterization of a novel compound.

References

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tutorchase.com [tutorchase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Navigating the Solubility of 1-Methyl-1H-indole-3,5,6-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comparative analysis with related indole compounds and a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary information and methodologies to effectively work with this compound in a laboratory setting.

Comparative Solubility Analysis

| Compound | Water | Ethanol | DMSO | Chloroform |

| This compound | No specific data found. The presence of a methyl group is noted to enhance solubility. | No specific data found. | No specific data found. | No specific data found. |

| Indole | Slightly soluble (~0.1 g/100 mL at room temperature) | Soluble | Soluble | Soluble |

| 1-Methylindole | Insoluble | Data not readily available | Slightly soluble | Soluble |

Note: The information in this table is compiled from various sources. The solubility of this compound is expected to be influenced by its multiple hydroxyl groups, likely increasing its affinity for polar solvents.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following is a detailed experimental protocol for determining the solubility of this compound in various solvents of interest. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Ethyl Acetate) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the vials at a high speed and then carefully collect the supernatant.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor

-

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding and a practical framework for researchers working with this compound. By following the detailed experimental protocol, scientists can generate reliable quantitative solubility data, which is crucial for advancing research and development in areas such as medicinal chemistry and drug formulation.

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-indole-3,5,6-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-3,5,6-triol, also known as Adrenolutin, is a metabolite of adrenaline (epinephrine). It is a subject of interest in medicinal chemistry and biochemistry due to its potential biological activities, including antioxidant and neuroactive properties.[1] This document provides detailed experimental protocols for investigating the biological effects of this compound, focusing on its antioxidant capacity and its influence on neuronal cell viability.

Chemical Information:

-

CAS Number: 642-75-1

-

Molecular Formula: C₉H₉NO₃

-

Molecular Weight: 179.17 g/mol

-

Synonyms: Adrenolutin, 3,5,6-Trihydroxy-1-methylindole, N-Methyl-3,5,6-trihydroxyindole

Data Presentation

The following tables present illustrative quantitative data to demonstrate how to structure and report experimental findings for this compound.

Table 1: Antioxidant Activity of this compound

| Assay Type | Metric | Result (Illustrative Data) | Positive Control |

| DPPH Radical Scavenging | IC₅₀ | 25 µM | Ascorbic Acid (15 µM) |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 800 µM Fe(II) equivalents/mg | Trolox (1200 µM Fe(II) equivalents/mg) |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 3.5 µM Trolox Equivalents/µM | Trolox (1.0 µM Trolox Equivalents/µM) |

Table 2: Neuroprotective Effect of this compound on SH-SY5Y Cells

| Assay Type | Condition | Metric | Result (Illustrative Data) |

| MTT Assay | Oxidative Stress (H₂O₂) | EC₅₀ | 10 µM |

| Neurite Outgrowth Assay | Basal | % Increase in Neurite Length | 35% at 5 µM |

| MTT Assay | Basal | CC₅₀ | > 100 µM |

Experimental Protocols

Quantification of this compound in Plasma by HPLC

This protocol is adapted from a method for the measurement of adrenolutin in plasma.

Objective: To quantify the concentration of this compound in plasma samples using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Perchloric acid

-

Mobile phase: To be optimized, but can be based on simple acidic mobile phases.

-

This compound standard

-

Plasma samples

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add 100 µL of perchloric acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject 20 µL of the prepared sample.

-

Run the HPLC with a suitable gradient and flow rate.

-

Detect the compound using a UV detector (wavelength to be determined based on the compound's absorbance spectrum) or a fluorescence detector.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Determine the concentration in the plasma samples by comparing their peak areas to the standard curve.

-

Antioxidant Activity Assays

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Objective: To measure the ability of this compound to reduce ferric iron.

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Mix in a 10:1:1 ratio.

-

-

Ferrous sulfate (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

Warm the FRAP reagent to 37°C.

-

In a 96-well plate, add 20 µL of the sample or standard.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using ferrous sulfate and express the results as Fe(II) equivalents.

Cell-Based Assays

Objective: To assess the effect of this compound on the viability of neuronal cells and its potential to protect against oxidative stress.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Hydrogen peroxide (H₂O₂) for inducing oxidative stress

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

For cytotoxicity (CC₅₀):

-

Treat the cells with various concentrations of this compound for 24 hours.

-

-

For neuroprotection (EC₅₀):

-

Pre-treat the cells with various concentrations of the compound for 2 hours.

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ for 24 hours.

-

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the control (untreated or H₂O₂-treated) cells.

-

Determine the CC₅₀ (cytotoxic concentration) and EC₅₀ (effective concentration for protection).

Signaling Pathways and Experimental Workflows

As a metabolite of adrenaline, this compound may influence signaling pathways downstream of adrenergic receptors. Adrenaline is known to activate G-protein coupled receptors, leading to the modulation of pathways such as the PI3K/Akt and MAPK signaling cascades.

Caption: Proposed signaling cascade influenced by adrenaline and its metabolite.

Caption: General workflow for in vitro assays.

References

Application Notes & Protocols for HPLC Analysis of 1-Methyl-1H-indole-3,5,6-triol

Introduction

1-Methyl-1H-indole-3,5,6-triol is an indole derivative of interest in various fields of research, including medicinal chemistry and biochemistry, due to its potential biological activities. A reliable and robust analytical method for its quantification is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for a proposed reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The proposed method is based on established analytical principles for similar polar aromatic and catecholic compounds.

Proposed HPLC Method Parameters

The following tables summarize the recommended starting conditions for the HPLC analysis of this compound. Method optimization may be required depending on the specific application, sample matrix, and available instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV or PDA detector. |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient profile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV or Photodiode Array (PDA) Detector |

| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |

Table 2: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 50 | 50 |

| 12.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Experimental Protocols

This section provides detailed methodologies for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Standard Solutions

a. Stock Standard Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

-